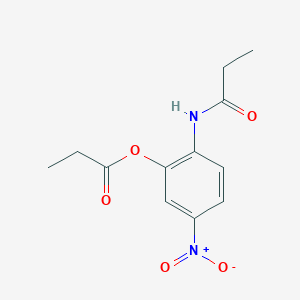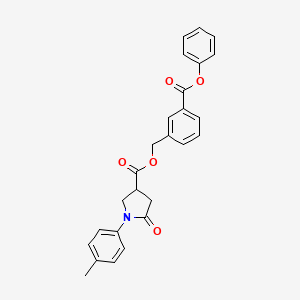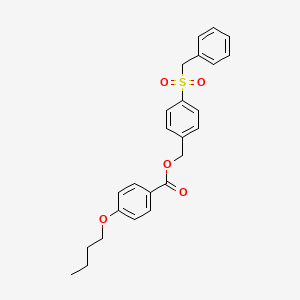
5-Nitro-2-(propanoylamino)phenyl propanoate
Overview
Description
5-Nitro-2-(propanoylamino)phenyl propanoate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, along with a propionylamino group and a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(propanoylamino)phenyl propanoate typically involves multiple steps. One common method is the nitration of 2-(propionylamino)phenyl propionate. This can be achieved by treating the precursor compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(propanoylamino)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Higher oxidation state compounds such as nitroso derivatives.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-Nitro-2-(propanoylamino)phenyl propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(propanoylamino)phenyl propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and its ability to interact with biological molecules. The propionylamino group and the ester functionality also contribute to the compound’s overall chemical behavior, affecting its solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-(acetylamino)phenyl propionate: Similar structure but with an acetyl group instead of a propionyl group.
5-nitro-2-(butyryl-amino)phenyl propionate: Similar structure but with a butyryl group instead of a propionyl group.
5-nitro-2-(propionylamino)phenyl acetate: Similar structure but with an acetate ester instead of a propionate ester.
Uniqueness
5-Nitro-2-(propanoylamino)phenyl propanoate is unique due to the specific combination of functional groups it possesses. The presence of both a nitro group and a propionylamino group on the aromatic ring, along with the propionate ester, gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[5-nitro-2-(propanoylamino)phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-11(15)13-9-6-5-8(14(17)18)7-10(9)19-12(16)4-2/h5-7H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMIGBAMSUBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B4145361.png)
![N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride](/img/structure/B4145362.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4145368.png)

![1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4145385.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4145400.png)

![3-[4-(2-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4145416.png)

![N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4145422.png)
![N-1-adamantyl-2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4145428.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4145442.png)
![3-(4-chlorophenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4145453.png)

